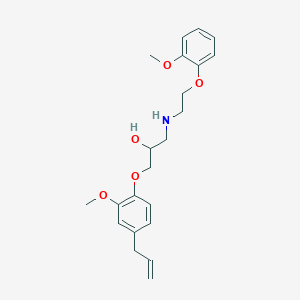
Puraquinonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Puraquinonic acid is a natural product found in Mycena pura with data available.
Applications De Recherche Scientifique
Synthesis Methods
Puraquinonic acid's synthesis has been a significant focus in research. Methods for synthesizing this compound have evolved, with notable advancements including a two-step spiroalkylation method resulting in high diastereoselectivity, contributing to an efficient and enantioselective total synthesis of (R)-puraquinonic acid (Elmehriki & Gleason, 2019). Another method involved an asymmetric aldol reaction followed by ring-closing metathesis for the synthesis of optically pure (+)-puraquinonic acid (Clive, Yu, & Sannigrahi, 2004). Additionally, a stereoselective (3 + 2) cycloaddition process was developed for creating cyclopentene compounds containing all-carbon quaternary stereocenters, useful in the formal synthesis of (R)-(-)-puraquinonic acid (Oga, Takamatsu, Ogura, & Takao, 2022).
Antibacterial Activity
Research has also explored the antibacterial properties of this compound derivatives. Synthesized derivatives of purpurin containing cyclopropane and cyclobutane fragments exhibited moderate to weak antibacterial activity against certain strains of microorganisms, indicating a potential application in antimicrobial treatments (Kharlamova, Gabdrakipov, Seidakhmetova, & Praliyev, 2020).
Antiviral Properties
The antiviral activities of quinoline compounds, which share structural similarities with this compound, have been investigated. For instance, certain quinolines exhibited inhibitory effects on the enzyme quinone reductase 2, potentially offering insights into their mechanism of action in medical applications (Graves et al., 2002).
Propriétés
Formule moléculaire |
C14H16O5 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-2,6-dimethyl-4,7-dioxo-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-7-8(3-4-15)12(17)10-6-14(2,13(18)19)5-9(10)11(7)16/h15H,3-6H2,1-2H3,(H,18,19) |
Clé InChI |
VARWYGCUQOXJRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)CC(C2)(C)C(=O)O)CCO |
Synonymes |
2,3,4,7-tetraahydro-5-(2-hydroxyethyl)-2,6-dimethyl-4,7-dioxo-1H-indene-2-carboxylic acid puraquinonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


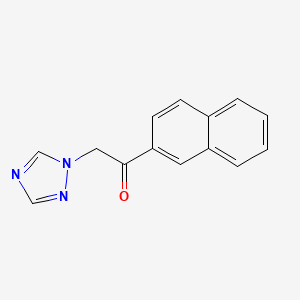
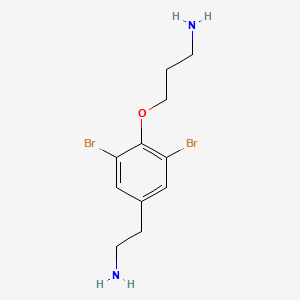
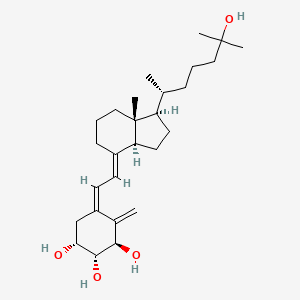
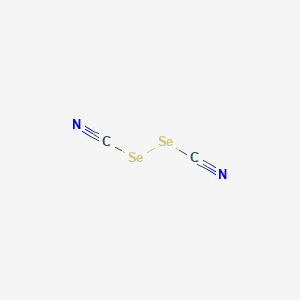
![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)

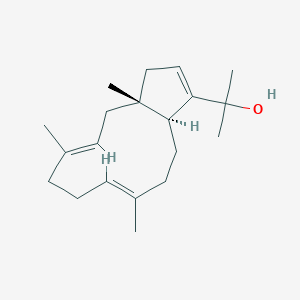

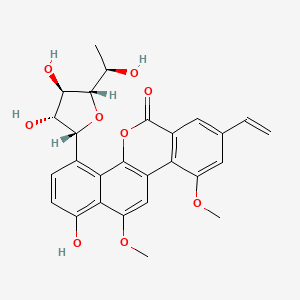
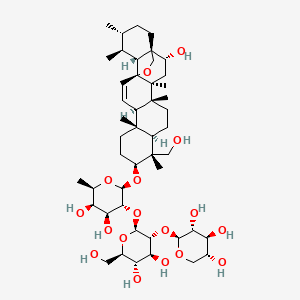


![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)
